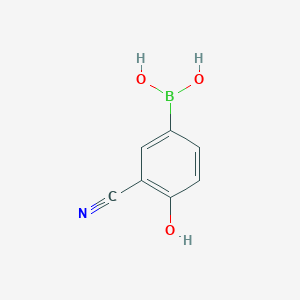

Acide (3-cyano-4-hydroxyphényl)boronique

Vue d'ensemble

Description

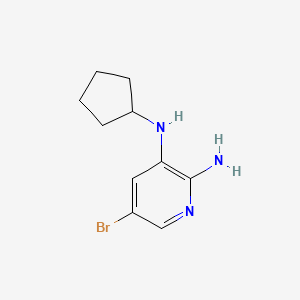

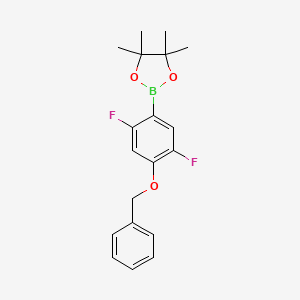

“(3-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their stability and non-toxicity . They can be used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of “(3-Cyano-4-hydroxyphenyl)boronic acid” is C7H6BNO3 . Its molecular weight is 162.94 g/mol . The InChI code is 1S/C7H6BNO3/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-3,10-12H .Chemical Reactions Analysis

Boronic acids, such as “(3-Cyano-4-hydroxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Cyano-4-hydroxyphenyl)boronic acid” include a molecular weight of 162.94 g/mol . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique

Réactions de couplage Suzuki-Miyaura

Ce composé est utilisé dans les réactions de couplage Suzuki-Miyaura, qui sont une forme de réaction de couplage croisé qui forme des liaisons carbone-carbone. Il s'agit d'une technique essentielle dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques et les polymères .

Réactions de couplage Stille

Similaires au couplage Suzuki-Miyaura, les réactions de couplage Stille sont un autre type de réaction de couplage croisé où cet acide boronique peut être utilisé comme réactif pour former des liaisons carbone-carbone cruciales dans la synthèse organique .

Aminocarbonylation catalysée au palladium

L'acide (3-cyano-4-hydroxyphényl)boronique est impliqué dans les réactions d'aminocarbonylation catalysées au palladium. Ces réactions sont utilisées pour introduire des groupes carbonyle dans des molécules organiques, ce qui est une étape importante dans la synthèse de divers produits chimiques .

Préparation de nanoparticules de palladium supportées biologiquement

Ce composé est utilisé dans la préparation de nanoparticules de palladium supportées biologiquement. Ces nanoparticules servent de catalyseurs sans phosphine et ont des applications dans divers processus catalytiques .

Inhibiteurs des enzymes protéases et kinases à sérine

Les acides phénylboroniques, y compris l'this compound, agissent comme inhibiteurs d'enzymes comme les protéases et kinases à sérine. Ces enzymes sont impliquées dans la croissance, la progression et la métastase des cellules tumorales, ce qui rend ces composés précieux dans la recherche sur le cancer .

Thérapie par capture de neutrons du bore (BCNT)

Les composés du bore sont utilisés dans la BCNT pour les tumeurs. Cette thérapie implique la capture de neutrons thermiques par le bore-10 qui subit ensuite une fission pour produire des particules alpha qui peuvent détruire les cellules cancéreuses .

Applications de détection

Les interactions des acides boroniques avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection. Ils peuvent être utilisés pour détecter la présence de ces substances en raison de leurs propriétés de liaison spécifiques .

Réactions de clic et agents pharmaceutiques

Les acides boroniques sont largement utilisés dans les réactions de clic - une classe de réactions chimiques qui assemblent rapidement et de manière fiable de petites unités dans des conditions douces - et comme agents pharmaceutiques potentiels en raison de leur polyvalence et de leur réactivité .

Mécanisme D'action

Target of Action

The primary target of (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The (3-Cyano-4-hydroxyphenyl)boronic acid, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (3-Cyano-4-hydroxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making (3-Cyano-4-hydroxyphenyl)boronic acid a stable, readily prepared, and environmentally benign reagent .

Biochemical Pathways

The biochemical pathway primarily affected by (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of (3-Cyano-4-hydroxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of (3-Cyano-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.

Orientations Futures

The use of boron-containing compounds, including boronic acids, in medicinal chemistry has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, the future directions for “(3-Cyano-4-hydroxyphenyl)boronic acid” and similar compounds could involve further exploration of these applications.

Analyse Biochimique

Biochemical Properties

(3-Cyano-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, leading to the formation of new carbon-carbon bonds . Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with enzymes and proteins that have active sites capable of binding boronic acids, potentially inhibiting their activity or altering their function.

Cellular Effects

The effects of (3-Cyano-4-hydroxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, (3-Cyano-4-hydroxyphenyl)boronic acid can affect cell signaling pathways by interacting with proteins and receptors, potentially altering their activity and downstream signaling events .

Molecular Mechanism

At the molecular level, (3-Cyano-4-hydroxyphenyl)boronic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with nucleophilic amino acid residues in proteins, altering their structure and function. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Cyano-4-hydroxyphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (3-Cyano-4-hydroxyphenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of (3-Cyano-4-hydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, (3-Cyano-4-hydroxyphenyl)boronic acid can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

(3-Cyano-4-hydroxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can inhibit enzymes such as proteases and kinases by binding to their active sites, leading to changes in metabolic flux and metabolite levels. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of (3-Cyano-4-hydroxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

(3-Cyano-4-hydroxyphenyl)boronic acid exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a hydroxy group can facilitate its localization to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in critical cellular processes .

Propriétés

IUPAC Name |

(3-cyano-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIZXBPAULHTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)

![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)

![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)

![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)